4-({1-[(4-methoxyphenoxy)acetyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)morpholine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(3,5-dimethyl-4-morpholin-4-ylsulfonylpyrazol-1-yl)-2-(4-methoxyphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O6S/c1-13-18(28(23,24)20-8-10-26-11-9-20)14(2)21(19-13)17(22)12-27-16-6-4-15(25-3)5-7-16/h4-7H,8-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNIYROORARTIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)COC2=CC=C(C=C2)OC)C)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-({1-[(4-methoxyphenoxy)acetyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)morpholine is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The structure of the compound can be described as follows:
- Core Structure : The compound features a morpholine ring, which is known for its role in enhancing solubility and bioavailability.
- Functional Groups : The presence of a pyrazole moiety and a methoxyphenoxy acetyl group suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have been shown to enhance the efficacy of β-lactam antibiotics against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Klebsiella aerogenes .
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound Name | Target Bacteria | MIC (µg/mL) | Mechanism of Action |
|---|---|---|---|
| 4-Phenylbenzylidene derivative | MRSA | 8 | Inhibition of PBP2a |
| Morpholine-imidazolone derivatives | Klebsiella aerogenes | 16 | Efflux pump inhibition |
Cytotoxicity Studies
Cytotoxicity assessments are crucial in determining the safety profile of new compounds. Preliminary studies indicate that certain morpholine derivatives may exhibit cytotoxic effects at concentrations required for antimicrobial activity. For example, derivatives tested on human liver carcinoma cells (HepG2) showed significant toxicity .
The biological activity of this compound may involve multiple mechanisms:
- Inhibition of Bacterial Cell Wall Synthesis : Similar compounds have been shown to interact with penicillin-binding proteins (PBPs), crucial for bacterial cell wall integrity.
- Efflux Pump Inhibition : The ability to inhibit efflux pumps like AcrAB-TolC enhances the effectiveness of existing antibiotics against resistant strains .
Case Studies
A notable case study involved the evaluation of a morpholine derivative in combination with β-lactam antibiotics against MRSA strains. The study demonstrated that the addition of the compound significantly reduced the minimum inhibitory concentration (MIC) required for antibiotic efficacy, showcasing its potential as an adjuvant therapy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
